4-Morpholinecarbonitrile

Description

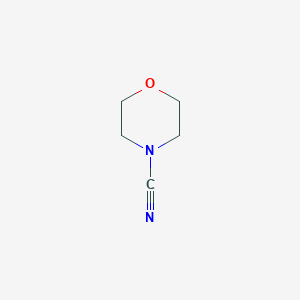

Structure

3D Structure

Propriétés

IUPAC Name |

morpholine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-5-7-1-3-8-4-2-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQOXLAQTDFJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165193 | |

| Record name | 4-Morpholinocarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-89-8 | |

| Record name | 4-Morpholinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinocarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinocarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-MORPHOLINECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J46WIZ61MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Morpholinecarbonitrile (CAS 1530-89-8): A Technical Guide for Advanced Synthesis and Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged scaffold."[1][2] Its frequent incorporation into approved therapeutics is a testament to its ability to confer advantageous physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility, metabolic stability, and improved bioavailability.[1][3][4] 4-Morpholinecarbonitrile (CAS 1530-89-8), a key derivative, leverages the inherent benefits of the morpholine moiety while introducing a versatile nitrile functional group. This nitrile "handle" unlocks a diverse range of chemical transformations, positioning this compound as a critical building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs).

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only the fundamental properties of this compound but also detailed, field-proven experimental protocols for its synthesis and key synthetic applications, underpinned by an understanding of the chemical principles that govern its reactivity.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental to its effective use in synthesis and for quality control.

Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1530-89-8 | |

| Molecular Formula | C₅H₈N₂O | |

| Molecular Weight | 112.13 g/mol | |

| Appearance | Clear, colorless liquid | |

| Density | 1.109 g/mL at 25 °C | |

| Boiling Point | 71-73 °C at 0.6 mmHg | |

| Refractive Index (n20/D) | 1.473 | |

| pKa | The morpholine nitrogen is weakly basic (pKa of morpholine ≈ 8.4) | [2] |

Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The key features are summarized below.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to the morpholine ring protons and carbons. The symmetry of the morpholine ring often results in a deceptively simple spectrum. The electron-withdrawing nature of the cyano group influences the chemical shifts of the adjacent methylene protons.[5]

-

¹H NMR: The spectrum typically shows two distinct multiplets, each integrating to 4 protons. These correspond to the methylene protons adjacent to the oxygen and nitrogen atoms of the morpholine ring.

-

¹³C NMR: The spectrum will show characteristic peaks for the two sets of methylene carbons in the morpholine ring and the nitrile carbon.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | ~3.75 | Triplet (t) | -O-CH₂ - |

| Protons | ~3.30 | Triplet (t) | -N-CH₂ - |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbon | ~117 | C ≡N |

| Carbon | ~66 | -O-C H₂- |

| Carbon | ~45 | -N-C H₂- |

The FT-IR spectrum provides definitive evidence for the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2230 | Strong, Sharp | C≡N stretch (Nitrile) |

| ~2950-2850 | Medium-Strong | C-H stretch (Aliphatic CH₂) |

| ~1115 | Strong | C-O-C stretch (Ether) |

| ~1280 | Medium | C-N stretch |

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the reaction of morpholine with cyanogen bromide. This is a nucleophilic substitution reaction where the secondary amine of morpholine attacks the electrophilic carbon of cyanogen bromide.

Causality Behind Experimental Choices

-

Reagents: Morpholine serves as the nucleophile. Cyanogen bromide is a highly effective cyanating agent, though it is toxic and requires careful handling.[6] A base, such as potassium carbonate or triethylamine, is used to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

-

Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is typically used to dissolve the reactants and facilitate the SN2-type reaction.

-

Temperature: The reaction is often performed at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermicity and minimize side reactions.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide | Bentham Science [eurekaselect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 5. acdlabs.com [acdlabs.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

4-Morpholinecarbonitrile molecular weight and formula

An In-depth Technical Guide to 4-Morpholinecarbonitrile for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1530-89-8), a versatile heterocyclic nitrile of significant interest in synthetic and medicinal chemistry. This document elucidates the fundamental molecular properties, synthesis, and key applications of this compound, with a particular focus on its role as a building block in the development of novel therapeutics. Detailed protocols, safety information, and spectroscopic data are presented to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective use in the laboratory.

Core Molecular and Physical Properties

This compound, also known as N-cyanomorpholine, is a clear, colorless liquid at room temperature.[1] Its structure incorporates a saturated morpholine ring N-substituted with a nitrile group, a combination that confers both a degree of aqueous solubility and a reactive handle for further chemical transformations. The nitrile group is a key functional moiety, known for its role as a versatile precursor in organic synthesis and its presence in numerous pharmaceuticals.[2]

The core physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂O | [3][4][5] |

| Molecular Weight | 112.13 g/mol | [3][4][5] |

| IUPAC Name | morpholine-4-carbonitrile | [3][4] |

| CAS Number | 1530-89-8 | [3][4][5] |

| Appearance | Clear colorless liquid | [1][6] |

| Density | 1.109 g/mL at 25 °C | [4][7][8] |

| Boiling Point | 71-73 °C at 0.6 mmHg | [1][7][8] |

| Refractive Index | n20/D 1.473 | [4][7][8] |

| SMILES | C1COCCN1C#N | [3][4] |

| InChIKey | BOQOXLAQTDFJKU-UHFFFAOYSA-N | [3][4] |

Synthesis of this compound: A Validated Protocol

The most common and established method for the synthesis of this compound involves the reaction of morpholine with cyanogen bromide.[4] This reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the morpholine ring attacks the electrophilic carbon of cyanogen bromide. The choice of a base, such as potassium hydroxide, is critical to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis via Cyanogen Bromide

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Morpholine

-

Cyanogen bromide

-

Potassium hydroxide

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Reaction flask, dropping funnel, magnetic stirrer, and condenser

-

Ice bath

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagent Preparation: Dissolve morpholine in diethyl ether and place it in the reaction flask. Cool the flask in an ice bath.

-

Addition of Cyanogen Bromide: Dissolve cyanogen bromide in diethyl ether and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the cooled morpholine solution with continuous stirring.

-

Base Addition: Following the addition of cyanogen bromide, slowly add a solution of potassium hydroxide to neutralize the acid formed during the reaction.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, perform an aqueous workup to remove inorganic salts. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation.[1][7]

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques. The data presented here are typical and serve as a reference for researchers.

| Spectroscopic Data | Characteristic Features | Source |

| ¹H NMR | Signals corresponding to the protons on the morpholine ring. | [3] |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch. | [3] |

| Mass Spectrometry | Molecular ion peak consistent with the calculated molecular weight. | [3] |

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis, primarily used in the construction of more complex heterocyclic compounds.[4][7] The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[9]

Role as a Synthetic Building Block

The nitrile group of this compound can undergo a variety of chemical transformations, including:

-

Reduction: To form the corresponding primary amine.[4]

-

Hydrolysis: To yield the carboxylic acid derivative.[4]

-

Cycloaddition Reactions: Participating in the formation of various heterocyclic rings.

These reactions make it a versatile starting material for creating diverse molecular scaffolds. For instance, it has been used in the synthesis of substituted heterocyclic compounds with potential biological activities.[4][7]

Significance in Medicinal Chemistry

The morpholine ring is a privileged structure in drug design, appearing in numerous approved drugs and clinical candidates.[9] Its incorporation can enhance properties such as aqueous solubility, metabolic stability, and receptor binding. The nitrile group itself is also found in many pharmaceuticals and can act as a key interacting group with biological targets.[2] Derivatives of morpholinopyrimidine-5-carbonitrile, for example, have been investigated as dual PI3K/mTOR inhibitors for cancer therapy.[10]

Safety and Handling

As a chemical reagent, this compound must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements: [3]

-

Harmful if swallowed (H302)

-

Harmful in contact with skin (H312)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

Harmful if inhaled (H332)

-

May cause respiratory irritation (H335)

Personal Protective Equipment (PPE): [7][11][12]

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a respirator if necessary.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.[11][12][13]

Conclusion

This compound is a chemical compound with a well-defined molecular formula of C₅H₈N₂O and a molecular weight of 112.13 g/mol .[3][4][5] Its synthesis is straightforward, and its dual functionality as a morpholine derivative and a nitrile makes it a highly valuable tool for chemists. For researchers and professionals in drug development, understanding the properties and reactivity of this molecule opens avenues for the design and synthesis of novel chemical entities with potential therapeutic applications.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 73738, this compound.

- Stenutz (n.d.). morpholine-4-carbonitrile.

- Rlavie (n.d.). CAS 1530-89-8|Morpholine-4-Carbonitrile.

- Chemchart (n.d.). Morpholine-4-carbonitrile (1530-89-8).

- El-Damasy, A. K., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(35), 21545-21561.

- Singh, A., & Sharma, P. K. (2021). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). European Journal of Medicinal Chemistry, 223, 113642.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

Sources

- 1. This compound | 1530-89-8 [chemicalbook.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H8N2O | CID 73738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 1530-89-8 [smolecule.com]

- 5. 4-吗琳甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 1530-89-8|Morpholine-4-Carbonitrile|Rlavie [rlavie.com]

- 7. This compound 99 1530-89-8 [sigmaaldrich.com]

- 8. 1530-89-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.es [fishersci.es]

An In-depth Technical Guide to the Synthesis of 4-Morpholinecarbonitrile from Morpholine and Cyanogen bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 4-morpholinecarbonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis, which proceeds via the von Braun reaction, involves the reaction of morpholine with the highly reactive cyanogen bromide. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical safety considerations necessary for handling the hazardous reagents involved. Furthermore, it will explore the applications of this compound as a versatile building block in the development of complex molecular architectures.

Introduction: The Significance of this compound

Morpholine and its derivatives are ubiquitous scaffolds in medicinal chemistry, prized for their ability to impart favorable pharmacokinetic properties to drug candidates.[1] The introduction of a carbonitrile group to the morpholine nitrogen to form this compound creates a versatile chemical handle that can be further elaborated into a variety of functional groups. This makes it a key intermediate in the synthesis of a diverse array of heterocyclic compounds with potential biological activity.[2] Its utility extends to the development of novel therapeutic agents and agrochemicals.[3]

The von Braun Reaction: Mechanistic Insights

The synthesis of this compound from morpholine and cyanogen bromide is a classic example of the von Braun reaction. This reaction, first described by Julius von Braun, involves the reaction of a tertiary amine with cyanogen bromide to yield a cyanamide and an alkyl bromide.[4] In the case of a secondary amine like morpholine, the reaction proceeds to form the corresponding N-cyano derivative.

The reaction mechanism consists of two key nucleophilic substitution steps.[5] Initially, the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide and displacing the bromide ion. This forms a transient quaternary ammonium salt. In the subsequent step, the displaced bromide ion is not involved in a second substitution as would be the case with a tertiary amine. Instead, a proton is lost from the nitrogen to yield the stable this compound product.

Diagram of the von Braun Reaction Mechanism

Caption: The von Braun reaction of morpholine with cyanogen bromide.

Experimental Protocol: A Step-by-Step Guide

While the first documented synthesis of this compound dates back to 1945, modern adaptations of this procedure aim for high purity and yield.[6] The following protocol is a representative method for the laboratory-scale synthesis.

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier |

| Morpholine | Reagent | Sigma-Aldrich |

| Cyanogen Bromide | 97% | Sigma-Aldrich |

| Potassium Hydroxide | ACS Reagent | Fisher Scientific |

| Diethyl Ether | Anhydrous | J.T. Baker |

| Dichloromethane | ACS Reagent | VWR |

| Magnesium Sulfate | Anhydrous | EMD Millipore |

3.2. Equipment

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with stir bar

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

3.3. Reaction Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Charge the flask with morpholine (8.71 g, 0.1 mol) and anhydrous diethyl ether (100 mL). Cool the mixture to 0 °C in an ice bath with stirring.

-

Cyanogen Bromide Addition: Dissolve cyanogen bromide (10.6 g, 0.1 mol) in anhydrous diethyl ether (50 mL) and add this solution to the dropping funnel. Add the cyanogen bromide solution dropwise to the stirred morpholine solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: A white precipitate of morpholine hydrobromide will form. Filter the reaction mixture and wash the precipitate with a small amount of cold diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with a 5% aqueous solution of potassium hydroxide to remove any remaining hydrobromide salts, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to afford a colorless to pale-yellow liquid.

3.4. Expected Yield and Purity

Following this protocol, a typical yield of this compound is in the range of 85-92%.[6] The purity of the distilled product is generally high (>98%).

Safety Precautions: Handling Cyanogen Bromide

EXTREME CAUTION IS ADVISED WHEN HANDLING CYANOGEN BROMIDE.

Cyanogen bromide is a highly toxic and corrosive chemical.[7] It can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

4.1. Personal Protective Equipment (PPE)

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: In case of potential exposure to dust or vapor, a full-face respirator with an appropriate cartridge should be used.

4.2. Handling and Storage

-

Cyanogen bromide should be handled in a well-ventilated area, preferably a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as acids and oxidizing agents.

-

Keep the container tightly closed.

4.3. Spill and Exposure Procedures

-

In case of a spill, evacuate the area and follow established laboratory spill cleanup procedures for highly toxic materials.

-

If skin contact occurs, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

If inhaled, move to fresh air immediately and seek emergency medical assistance.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

5.1. Physical Properties

| Property | Value |

| Appearance | Colorless to pale-yellow liquid[3] |

| Molecular Formula | C₅H₈N₂O[8] |

| Molecular Weight | 112.13 g/mol [8] |

| Boiling Point | 71-73 °C at 0.6 mmHg[2] |

| Density | 1.109 g/mL at 25 °C[2] |

5.2. Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum of this compound is expected to show two distinct triplets corresponding to the methylene protons adjacent to the nitrogen and oxygen atoms of the morpholine ring. Electron-withdrawing groups like the cyano group will cause a downfield shift of the adjacent methylene protons (H-3 and H-5).[9]

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show signals for the two sets of methylene carbons in the morpholine ring and a characteristic signal for the nitrile carbon. The chemical shifts are influenced by the electronegativity of the adjacent atoms.[9]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.[6]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] The morpholine moiety often enhances the pharmacological profile of a molecule, and the cyano group provides a versatile point for further chemical modification. While direct synthesis pathways from this compound for major drugs like Gefitinib, Reboxetine, and Linezolid are not the most commonly cited, its structural motif is integral to many advanced intermediates used in their synthesis and in the development of their analogs. For instance, the synthesis of various quinazoline derivatives, which are core structures in drugs like Gefitinib, can utilize morpholine-containing intermediates.[5][6] Similarly, the development of novel oxazolidinone antibiotics, the class to which Linezolid belongs, often involves the incorporation of a morpholine ring.[10][11] The antidepressant Reboxetine is another example of a marketed drug containing a morpholine scaffold.[12][13] The ability to introduce and modify the morpholine ring via intermediates like this compound is a key strategy in the design of new and improved therapeutic agents.

Conclusion

The synthesis of this compound via the von Braun reaction of morpholine and cyanogen bromide is a well-established and efficient method for producing this valuable pharmaceutical intermediate. This guide has provided a detailed protocol, elucidated the underlying reaction mechanism, and emphasized the critical safety precautions required for its successful and safe execution in a laboratory setting. The versatility of this compound as a building block ensures its continued importance in the fields of medicinal chemistry and drug discovery, enabling the development of novel therapeutics with improved efficacy and safety profiles.

References

- PubChem. This compound.

- A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia.

- A New and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link].

- Wikipedia. von Braun reaction. [Link].

- The von Braun Cyanogen Bromide Reaction. Organic Reactions. [Link].

- A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Oriental Journal of Chemistry. [Link].

- A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide.

- A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Bentham Science. [Link].

- MySkinRecipes. This compound. [Link].

- SpectraBase. Morpholine-4-carbonitrile - Optional[13C NMR] - Chemical Shifts. [Link].

- Google Patents.

- PubMed. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine. [Link].

- PubMed. Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. [Link].

- ResearchGate. Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). [Link].

- PubMed. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. [Link].

- Organic Syntheses. cyanogen bromide. [Link].

- E3S Web of Conferences.

- PubMed Central.

- Organic Syntheses. n-nitromorpholine. [Link].

- Google Patents. WO2005105100A1 - Morpholine compounds. .

- PubMed.

- ResearchGate. The experimental FT-IR spectrum of 4-ethylmorpholine. [Link].

- Organic Syntheses. malononitrile. [Link].

- ResearchGate. Representative examples of natural products and drugs containing a morpholine ring. [Link].

- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link].

- Organic Syntheses. Stannylamine Protocol (SnAP)

- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link].

- Organic Syntheses.

- Oregon State University. 13 C NMR Chemical Shifts. [Link].

- Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link].

- Chemistry Steps. NMR Chemical Shift Values Table. [Link].

- EPFL.

- NIST. Morpholine, 4-methyl-. [Link].

- Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link].

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. This compound 99 1530-89-8 [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: GEFITINIB [orgspectroscopyint.blogspot.com]

- 5. ukm.my [ukm.my]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C5H8N2O | CID 73738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 12. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Morpholinecarbonitrile: Properties, Reactivity, and Applications in Modern Synthesis

Introduction

4-Morpholinecarbonitrile, also known as N-cyanomorpholine, is a versatile heterocyclic compound featuring a saturated morpholine ring N-substituted with a nitrile group.[1] This unique structural combination imparts a balance of reactivity and stability, positioning it as a valuable intermediate in organic synthesis and a key building block in medicinal chemistry.[1][2] The morpholine moiety, a common pharmacophore in drug discovery, often improves pharmacokinetic properties such as aqueous solubility and metabolic stability.[3][4] The nitrile group, a highly versatile functional group, can be readily transformed into amines, amides, carboxylic acids, and ketones, providing a gateway to a diverse array of more complex molecular architectures.[1] This guide offers an in-depth exploration of the chemical properties, synthesis, core reactivity, and applications of this compound, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting. This compound is a clear, colorless liquid at room temperature.[5][6] Key data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | morpholine-4-carbonitrile | PubChem[7] |

| CAS Number | 1530-89-8 | Sigma-Aldrich[6], PubChem[7] |

| Molecular Formula | C₅H₈N₂O | Sigma-Aldrich[6], PubChem[7] |

| Molecular Weight | 112.13 g/mol | Sigma-Aldrich[6], PubChem[7] |

| Appearance | Clear colorless liquid | ChemicalBook[5] |

| Density | 1.109 g/mL at 25 °C | Sigma-Aldrich[6] |

| Boiling Point | 71-73 °C at 0.6 mmHg | Sigma-Aldrich[6], ChemicalBook[5] |

| Refractive Index (n20/D) | 1.473 | Sigma-Aldrich[6] |

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It is known to cause skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[6]

Synthesis of this compound

The most established and direct method for synthesizing this compound is the reaction of morpholine with a cyanating agent, such as cyanogen bromide. This reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the morpholine ring attacks the electrophilic carbon of the cyanogen bromide.[1]

An alternative and often preferred laboratory-scale synthesis is a variation of the Strecker reaction, which is a cornerstone for the synthesis of α-aminonitriles.[8][9] This one-pot, multi-component reaction involves morpholine, an aldehyde (typically formaldehyde), and a cyanide source like potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN).

Exemplary Laboratory Protocol: Strecker-type Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

Morpholine

-

Aqueous Formaldehyde (37 wt. % in H₂O)

-

Potassium Cyanide (KCN)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), combine morpholine and water.

-

Formaldehyde Addition: Slowly add aqueous formaldehyde to the stirred solution while maintaining the temperature below 10 °C. Stir the mixture for 15 minutes.

-

Cyanation: In a separate beaker, dissolve potassium cyanide in water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. Extreme caution is required when handling KCN, which is highly toxic.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.[5][6]

Caption: Synthesis workflow for this compound.

Core Reactivity and Synthetic Utility

The synthetic power of this compound lies in the diverse transformations of its nitrile functionality. The electron-withdrawing nature of the nitrile group and the presence of the adjacent nitrogen atom dictate its reactivity.

Reduction to Amines

The nitrile group can be readily reduced to a primary amine, yielding 4-(aminomethyl)morpholine. This transformation is fundamental for introducing a flexible aminomethyl linker, a common motif in drug design.

-

Causality of Reagent Choice: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (e.g., THF, Et₂O) are highly effective for this conversion. The mechanism involves the nucleophilic attack of hydride (H⁻) ions on the electrophilic carbon of the nitrile. Catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere also achieves this reduction, often under milder conditions, which can be advantageous for substrates with other reducible functional groups.

Hydrolysis to Carboxylic Acids and Amides

The nitrile can undergo hydrolysis to form either a carboxylic acid or an amide intermediate.[1]

-

Acid-Catalyzed Hydrolysis: Heating the nitrile with aqueous acid (e.g., H₂SO₄, HCl) protonates the nitrogen atom, making the carbon more susceptible to nucleophilic attack by water.[10][11] The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid (morpholine-4-carboxylic acid) and an ammonium salt.[11]

-

Base-Catalyzed Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide ion on the nitrile carbon.[11] This initially forms a carboxylate salt, which must be subsequently acidified with a strong acid to protonate it and yield the final carboxylic acid.[11]

Reaction with Organometallic Reagents

A key reaction for C-C bond formation is the addition of Grignard (R-MgX) or organolithium (R-Li) reagents to the nitrile.[12][13] This reaction is a powerful method for synthesizing ketones.

-

Mechanism and Rationale: The organometallic reagent acts as a strong carbon nucleophile, attacking the electrophilic nitrile carbon.[12] This forms an intermediate imine anion (specifically, a magnesium salt in the case of Grignard reagents).[12] Crucially, this intermediate is stable and does not react with a second equivalent of the organometallic reagent. The reaction is then quenched with an aqueous acid workup, which hydrolyzes the imine to the corresponding ketone.[12] This two-step process allows for the controlled synthesis of ketones (e.g., (morpholino)(phenyl)methanone from phenylmagnesium bromide).

Caption: Key reactivity pathways of this compound.

Applications in Research and Development

The synthetic versatility of this compound makes it a valuable starting material in multiple fields.

-

Medicinal Chemistry: The morpholine ring is a "privileged" scaffold in drug discovery, known to improve the physicochemical profile of drug candidates.[4][14] this compound serves as a precursor to molecules that are investigated for a wide range of biological activities, including as anticancer, antibacterial, and antiviral agents.[9][15] For example, derivatives are used in the synthesis of PI3K/mTOR inhibitors, which are targets in cancer therapy.[15] Its ability to be converted into amines and ketones allows for its incorporation as a side chain or core element in complex drug molecules targeting the central nervous system (CNS).[3][14]

-

Organic Synthesis: It acts as a versatile building block for constructing more complex heterocyclic systems.[1][5] The reactivity of the nitrile group allows for its use in cycloaddition reactions and as a precursor for creating substituted amines and carbonyl compounds, which are themselves important intermediates in multi-step syntheses.[1]

-

Agrochemicals: The structural motifs derived from this compound are also explored in the development of new fungicides and herbicides.[2]

Conclusion

This compound is a synthetically powerful and commercially available building block. Its value is derived from the strategic combination of a pharmacologically relevant morpholine ring and a highly versatile nitrile functional group. The straightforward conversion of the nitrile to primary amines, carboxylic acids, and ketones provides synthetic chemists with a reliable and efficient entry point to a vast chemical space. This makes this compound an indispensable tool for professionals in drug discovery, process development, and the broader chemical sciences who require robust methods for the synthesis of complex, nitrogen-containing molecules.

References

- MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.

- American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.

- ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. ResearchGate.

- American Chemical Society. (2023). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Morpholinepropionitrile. Thermo Fisher Scientific.

- Chemchart. (n.d.). Morpholine-4-carbonitrile (1530-89-8). Chemchart.

- National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. PubMed Central.

- Rlavie. (n.d.). CAS 1530-89-8|Morpholine-4-Carbonitrile. Rlavie.

- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.

- National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.

- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.

- National Center for Biotechnology Information. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.

- National Center for Biotechnology Information. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.

- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.

- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles. Google Patents.

- YouTube. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube.

- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.

- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.

Sources

- 1. Buy this compound | 1530-89-8 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1530-89-8 [chemicalbook.com]

- 6. 4-吗琳甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C5H8N2O | CID 73738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-Morpholinecarbonitrile

Foreword: Unveiling Molecular Architecture through Spectroscopic Interrogation

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is not merely a procedural step but the very bedrock of innovation. Small organic molecules, such as 4-morpholinecarbonitrile, a compound of interest in medicinal chemistry due to its versatile scaffold, demand rigorous structural elucidation.[1] This guide provides a comprehensive exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of data but a deeper understanding of the causal relationships between molecular structure and spectral output. Our approach is rooted in the principles of scientific integrity, providing a self-validating framework for the interpretation of spectroscopic data.

The Molecular Blueprint: this compound

This compound (C₅H₈N₂O) is a derivative of morpholine, a heterocyclic compound featuring both an amine and an ether functional group.[1] The addition of a nitrile group (-C≡N) to the nitrogen atom of the morpholine ring introduces unique electronic and structural characteristics. A thorough understanding of its three-dimensional structure and electron distribution is paramount for predicting its reactivity and biological activity.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic analysis provides the empirical data necessary to confirm this proposed structure and to understand the subtle interplay of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled technique for delineating the carbon-hydrogen framework of a molecule.[2][3] It operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong magnetic field, will resonate at characteristic frequencies upon absorbing radiofrequency energy.[2] The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular structure.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the eight protons on the morpholine ring. Due to the chair conformation of the morpholine ring, the protons are in different chemical environments.[3]

-

Protons adjacent to the Oxygen (H-2, H-6): These protons are deshielded by the electronegative oxygen atom and are expected to resonate at a lower field (higher ppm value).

-

Protons adjacent to the Nitrogen (H-3, H-5): These protons are in a different electronic environment and will appear as a separate signal, typically at a higher field (lower ppm value) compared to those near the oxygen.[4]

Expected ¹H NMR Spectral Data for this compound:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-CH₂- | ~3.7 | Triplet | 4H |

| -N-CH₂- | ~3.3 | Triplet | 4H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The triplet multiplicity arises from the coupling of each methylene group with the adjacent methylene group.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a single peak. For this compound, three distinct signals are anticipated.

-

Carbons adjacent to the Oxygen (C-2, C-6): Similar to the protons, these carbons are deshielded by the oxygen and will appear at a lower field.[4]

-

Carbons adjacent to the Nitrogen (C-3, C-5): These carbons will resonate at a higher field compared to C-2 and C-6.[4]

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group has a characteristic chemical shift in the downfield region.

Expected ¹³C NMR Spectral Data for this compound:

| Carbon | Chemical Shift (δ, ppm) |

| -C≡N | ~117 |

| -O-CH₂- | ~66 |

| -N-CH₂- | ~45 |

Note: Data is based on typical values for similar structures and may vary.[5]

Experimental Protocol for NMR Spectroscopy

Obtaining high-quality NMR spectra is contingent upon meticulous sample preparation and instrument setup.[1][6][7][8]

Workflow for NMR Sample Preparation and Analysis:

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[2]

-

Filtration: Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field is then "shimmed" to achieve maximum homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

Data Acquisition: Standard pulse programs are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each carbon.

-

Data Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. This is followed by phasing and baseline correction to produce the final, interpretable spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[9] It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they will absorb energy at frequencies corresponding to their natural vibrational modes.

Key IR Absorptions for this compound:

The IR spectrum of this compound will be dominated by absorptions corresponding to its key functional groups.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | 2250 - 2210 | Medium to Strong |

| Aliphatic C-H | C-H stretch | 3000 - 2850 | Strong |

| Ether | C-O-C stretch | 1150 - 1085 | Strong |

| Amine | C-N stretch | 1250 - 1020 | Medium |

The most characteristic peak will be the C≡N stretch, which appears in a relatively uncongested region of the spectrum. The strong C-H and C-O-C stretching absorptions will also be prominent features.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing liquid and solid samples with minimal preparation.[10]

Workflow for ATR-FTIR Analysis:

Caption: Standard workflow for ATR-FTIR sample analysis.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[11]

-

Background Collection: A background spectrum of the empty ATR crystal is collected. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

-

Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal.[12]

-

Spectrum Acquisition: The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed by identifying the positions (in cm⁻¹) and intensities of the absorption bands and correlating them with known functional group vibrations.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

For this compound, with a molecular formula of C₅H₈N₂O, the expected exact mass is approximately 112.06 g/mol .[14] Since it contains an even number of nitrogen atoms, the molecular ion peak (M⁺) is expected to have an even m/z value, consistent with the "nitrogen rule".[3]

Expected Fragmentation Pattern:

Electron ionization (EI) is a common method that can cause the molecular ion to fragment in a predictable manner.[15] For this compound, fragmentation is likely to involve the cleavage of the morpholine ring. The fragmentation of cyclic amines often involves alpha-cleavage, which is the breaking of a bond adjacent to the nitrogen atom.

Potential Major Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment |

| 112 | [C₅H₈N₂O]⁺ (Molecular Ion) |

| 82 | [M - CH₂O]⁺ |

| 56 | [M - C₂H₄O - CN]⁺ |

| 42 | [C₂H₄N]⁺ |

Note: The base peak (the most intense peak) will correspond to the most stable fragment ion. The NIST Mass Spectrometry Data Center lists the top three peaks for this compound as m/z 42, 55, and 28.[14]

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination where gas chromatography separates the components of a mixture before they are introduced into the mass spectrometer for analysis.[16]

Workflow for GC-MS Analysis:

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. whitman.edu [whitman.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. This compound | C5H8N2O | CID 73738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. ysi.com [ysi.com]

mechanism of action of 4-morpholinecarbonitrile in chemical reactions

An In-depth Technical Guide to the Mechanism of Action of 4-Morpholinecarbonitrile in Chemical Synthesis

Executive Summary

This compound, also known as N-cyanomorpholine, is a versatile heterocyclic building block pivotal to advancements in pharmaceutical and agrochemical research. Its unique structure, which marries the stable, conformationally defined morpholine ring with a reactive cyanamide functional group, imparts a distinct reactivity profile. This guide offers a detailed exploration of the core mechanisms governing its chemical behavior. We will dissect the electronic interplay between the morpholine ether and amine functionalities and the nitrile group, which defines the compound's role in synthetic transformations. The primary mode of action involves the electrophilic nature of the nitrile carbon, making it a prime target for nucleophilic attack. This reactivity is harnessed to construct more complex molecular architectures, particularly in the synthesis of novel heterocyclic systems. This document serves as a technical resource for researchers and drug development professionals, providing field-proven insights, detailed experimental protocols, and a robust mechanistic framework to guide its strategic application in organic synthesis.

Physicochemical Properties and Structural Analysis

This compound is a colorless to light yellow liquid under standard conditions.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1530-89-8 | [1][2][3] |

| Molecular Formula | C₅H₈N₂O | [1][2][4] |

| Molecular Weight | 112.13 g/mol | [1][4][5] |

| Density | 1.109 g/mL at 25 °C | [1][3][4] |

| Boiling Point | 71-73 °C at 0.6 mmHg | [1][3] |

| Refractive Index | n20/D 1.473 | [3][4] |

| SMILES String | N#CN1CCOCC1 |

The reactivity of this compound is dictated by the electronic characteristics of its two core components: the morpholine ring and the N-cyano group.

-

Morpholine Ring: The morpholine heterocycle contains an ether oxygen atom, which is electron-withdrawing. This reduces the electron density on the ring's nitrogen atom compared to similar secondary amines like piperidine, making it less basic and less nucleophilic.[6] This modulation is crucial as it influences the electronic character of the directly attached cyano group.

-

N-Cyano Moiety (Cyanamide): The defining feature is the nitrile group attached to the morpholine nitrogen. The carbon atom of the nitrile group (C≡N) is inherently electrophilic due to the electronegativity of the nitrogen atom. This electrophilicity is the primary driver of the molecule's characteristic reactions, making it susceptible to attack by a wide range of nucleophiles.[4]

The Core Mechanistic Principle: Reactivity of the N-Cyano Moiety

The principal mechanism of action for this compound in chemical reactions is its function as an electrophilic acceptor. The carbon atom of the cyano group serves as the primary site for chemical transformation, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Nucleophilic Attack at the Nitrile Carbon

The most significant reaction pathway involves the attack of a nucleophile on the electrophilic carbon of the nitrile. This addition reaction breaks the carbon-nitrogen pi bond, forming a transient intermediate that can subsequently cyclize or undergo further reactions to yield stable products. This mechanism is fundamental to its application in building complex heterocyclic scaffolds.[4]

Caption: General mechanism of nucleophilic attack on this compound.

Key Reaction Classes and Methodologies

The electrophilic nature of this compound allows it to participate in several important classes of chemical reactions.

Synthesis of Substituted Heterocycles

A primary application of this compound is as a precursor in the synthesis of substituted heterocyclic compounds.[3] It serves as a key building block for constructing more complex molecular frameworks, a strategy often employed in medicinal chemistry.[4] For instance, it reacts with 2-aminobenzophenones to produce cyclic amines, demonstrating its utility in creating intricate molecular architectures.[4]

Experimental Protocol: Synthesis of a Cyclic Amine

This protocol is based on the principle of reacting this compound with an amino-ketone to construct a new heterocyclic ring system.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzophenone (1.0 eq) in anhydrous toluene.

-

Addition of Reagent: Add this compound (1.1 eq) to the solution.

-

Catalyst: Introduce a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a protic acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired cyclic amine.

Caption: Experimental workflow for heterocyclic synthesis.

Hydrolysis

Under aqueous acidic or basic conditions, the nitrile functionality of this compound can be hydrolyzed.[4] This reaction typically proceeds through a carboxamide intermediate to ultimately yield the corresponding carboxylic acid derivative, morpholine-4-carboxylic acid. This provides a pathway to convert the cyano group into a valuable carboxylic acid handle for further functionalization, such as amidation or esterification.[7]

Reduction

The carbon-nitrogen triple bond is susceptible to reduction by various reducing agents.[4] Depending on the choice of reagent and reaction conditions, the nitrile group can be selectively reduced. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the nitrile to a primary amine (4-(aminomethyl)morpholine). This transformation is valuable for introducing a flexible aminomethyl linker into a target molecule.

Synthetic Utility and Strategic Applications

The unique reactivity of this compound makes it a strategic component in multistep syntheses across various chemical industries.

Pharmaceutical and Drug Development

The morpholine ring is considered a "privileged pharmacophore" in medicinal chemistry.[8] Its inclusion in a drug candidate can enhance solubility, improve metabolic stability, and provide a rigid scaffold for orienting other functional groups to interact with biological targets.[8][9] this compound serves as a key intermediate for incorporating this valuable moiety into active pharmaceutical ingredients (APIs), particularly those developed for neurological and cardiovascular conditions.[1]

Agrochemicals

In the agrochemical sector, this compound is used in the development of new pesticides and herbicides.[1] The biological activity associated with some morpholine derivatives, including potential antimicrobial and fungicidal properties, makes this compound a valuable starting point for creating novel crop protection agents.[4]

Synthesis and Handling

A reliable understanding of a reagent's synthesis is crucial for its effective application.

Synthesis of this compound

The most common and historically significant method for synthesizing this compound is the reaction of morpholine with cyanogen bromide.[4] This is a nucleophilic substitution reaction where the nitrogen atom of morpholine acts as the nucleophile.

Caption: Synthesis of this compound via nucleophilic substitution.

Protocol: Synthesis from Morpholine and Cyanogen Bromide

-

Setup: To a solution of morpholine (1.0 eq) in a suitable solvent (e.g., diethyl ether) in a flask cooled in an ice bath, add a base such as potassium hydroxide.[4]

-

Reagent Addition: Slowly add a solution of cyanogen bromide (1.0 eq) in the same solvent to the cooled morpholine solution with vigorous stirring.

-

Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Filtration: Filter the reaction mixture to remove the precipitated bromide salt.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[4][5] It is also a combustible liquid. Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, must be used when handling this compound. Store in a cool, well-ventilated area.

Conclusion

This compound is a valuable and versatile reagent whose utility is rooted in the distinct electrophilicity of its N-cyano functional group. Its primary mechanism of action involves serving as an electrophilic partner for a wide array of nucleophiles, providing a direct and efficient route for the synthesis of complex heterocyclic structures. This reactivity, combined with the favorable pharmacokinetic properties often imparted by the morpholine scaffold, ensures its continued importance as a strategic building block in the design and synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its mechanistic principles is paramount for any scientist seeking to leverage its full synthetic potential.

References

- Smolecule. (n.d.). Buy this compound | 1530-89-8.

- Sigma-Aldrich. (n.d.). This compound 99%.

- ChemicalBook. (n.d.). This compound | 1530-89-8.

- MySkinRecipes. (n.d.). This compound.

- Vulcanchem. (n.d.). Morpholine-4-carboxylic Acid - 50881-96-4.

- Rlavie. (n.d.). CAS 1530-89-8|Morpholine-4-Carbonitrile.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73738, this compound.

- Wikipedia. (n.d.). Morpholine.

- Cozzini, P., et al. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Bawa, S., et al. (2020).

Sources

- 1. This compound [myskinrecipes.com]

- 2. CAS 1530-89-8|Morpholine-4-Carbonitrile|Rlavie [rlavie.com]

- 3. This compound | 1530-89-8 [chemicalbook.com]

- 4. Buy this compound | 1530-89-8 [smolecule.com]

- 5. This compound | C5H8N2O | CID 73738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. Morpholine-4-carboxylic Acid (50881-96-4) for sale [vulcanchem.com]

- 8. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

understanding the nucleophilic substitution for 4-morpholinecarbonitrile formation

An In-Depth Technical Guide to the Nucleophilic Substitution for 4-Morpholinecarbonitrile Formation

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound, a pivotal intermediate in pharmaceutical and agricultural chemistry. The core of this synthesis lies in a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. This document delves into the mechanistic underpinnings of this reaction, offers a detailed, field-proven experimental protocol, discusses alternative and modern synthetic strategies, and presents key analytical data for product characterization. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical knowledge and practical, actionable insights into the preparation of this valuable chemical building block.

Introduction: The Significance of this compound

This compound, with the chemical formula C₅H₈N₂O and a molecular weight of 112.13 g/mol , is an organic compound featuring a morpholine ring N-substituted with a cyano group.[1][2][3] Its unique structure, combining the versatile reactivity of the nitrile with the pharmacologically relevant morpholine scaffold, makes it a highly sought-after intermediate.[1][4]

Key Applications:

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds, where the morpholine moiety is often incorporated to improve pharmacokinetic properties and the nitrile group can be transformed into other functional groups.[1]

-

Agrochemicals: The compound is explored in the development of new agrochemicals, particularly fungicides, owing to its inherent biological activity.[1]

-

Organic Synthesis: As a versatile reagent, it facilitates the construction of more complex heterocyclic structures and other target molecules.[1][5]

Given its importance, a thorough understanding of its synthesis is critical for chemists in both academic and industrial settings. The most established and fundamental route to its formation is through a nucleophilic substitution pathway.

The Core Mechanism: N-Cyanation via Nucleophilic Substitution

The formation of this compound is a classic example of a nucleophilic substitution reaction, specifically the N-cyanation of a secondary amine. In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking an electrophilic cyanide source.

The four essential components of this substitution reaction are:

-

Nucleophile: Morpholine (C₄H₉NO). The lone pair of electrons on the nitrogen atom of the secondary amine makes it electron-rich and thus nucleophilic.[6][7]

-

Electrophile (Cyanating Agent): A reagent that provides an electrophilic cyanide carbon. The most traditional reagent is cyanogen bromide (BrCN).[1][8]

-

Leaving Group: The group that detaches from the electrophilic carbon after the nucleophilic attack. In the case of cyanogen bromide, it is the bromide ion (Br⁻).[7]

-

Product: this compound.

The reaction of a secondary amine like morpholine with cyanogen bromide is a specific application of the von Braun reaction .[9][10] The mechanism proceeds via a direct, bimolecular nucleophilic substitution (Sₙ2) pathway.[1][9]

Mechanistic Steps:

-

Nucleophilic Attack: The nitrogen atom of morpholine attacks the electrophilic carbon atom of cyanogen bromide.

-

Transition State: A transition state is formed where a new N-C bond is partially formed and the C-Br bond is partially broken.

-

Product Formation: The C-Br bond cleaves, expelling the bromide ion as the leaving group and forming the stable N-cyano bond of this compound.

Caption: Sₙ2 mechanism for this compound formation.

Synthetic Methodologies: From Classic to Modern

While the von Braun reaction using cyanogen bromide is historically significant, the high toxicity and hazardous nature of cyanogen halides have driven the development of safer and more versatile N-cyanation methods.[8]

3.1. The Classical Approach: Cyanogen Bromide This method, first disclosed in 1945, remains a foundational protocol.[1] It involves the direct reaction of morpholine with cyanogen bromide, often in the presence of a base like potassium hydroxide to neutralize the hydrogen bromide byproduct.[1] Despite its high yield, the severe toxicity of BrCN necessitates stringent safety protocols.

3.2. Modern Alternatives for N-Cyanation To circumvent the use of highly toxic reagents, several alternative methods for the N-cyanation of secondary amines have been developed:

-

Oxidative Cyanation with TMSCN: A widely adopted method uses trimethylsilyl cyanide (TMSCN) as the cyanide source in the presence of an oxidant. Household bleach (NaClO) has been shown to effectively oxidize TMSCN in situ to generate an electrophilic cyanating species that readily reacts with amines.[8][11]

-

NCS/Zn(CN)₂ System: An operationally simple method uses N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂). This system avoids handling cyanogen halides directly and is effective for a variety of primary and secondary amines.[12][13]

-

Hypervalent Iodine Reagents: Reagents like 1-cyano-1,2-benziodoxol-3-(1H)-one (CBX) serve as stable and efficient electrophilic cyanating agents for secondary amines and sulfonamides.[12]

-

Trichloroacetonitrile: This reagent can be used in a one-pot, two-step protocol where it first forms an amidine intermediate with the amine, which is then converted to the cyanamide with a base.[14]

Detailed Experimental Protocol: Synthesis via Cyanogen Bromide

This section provides a self-validating, step-by-step protocol for the synthesis of this compound based on the classical method.

4.1. Materials and Equipment

| Reagents & Materials | Equipment |

| Morpholine (≥99%) | Round-bottom flask (e.g., 250 mL) |

| Cyanogen Bromide (≥97%) | Magnetic stirrer and stir bar |

| Potassium Hydroxide (pellets) | Dropping funnel |

| Diethyl ether (anhydrous) | Ice-water bath |

| Magnesium sulfate (anhydrous) | Separatory funnel |

| Deionized water | Rotary evaporator |

| Vacuum distillation apparatus |

4.2. Critical Safety Precautions

-

EXTREME TOXICITY: Cyanogen bromide is highly toxic, corrosive, and lachrymatory. All operations must be performed in a certified chemical fume hood.

-

PERSONAL PROTECTIVE EQUIPMENT (PPE): Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile gloves.

-

QUENCHING: Prepare a quench solution of sodium hypochlorite (bleach) and sodium hydroxide to neutralize any residual cyanide.

4.3. Reaction Procedure

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Preparation: In the flask, dissolve morpholine (e.g., 0.1 mol) and potassium hydroxide (0.1 mol) in 100 mL of anhydrous diethyl ether. Stir the mixture under a nitrogen atmosphere until the solids dissolve.

-

Addition of Cyanating Agent: Dissolve cyanogen bromide (0.1 mol) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Reaction: Add the cyanogen bromide solution dropwise to the stirred morpholine solution over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

4.4. Work-up and Purification

-

Filtration: Filter the reaction mixture to remove the precipitated potassium bromide salt.

-

Washing: Wash the filtrate in a separatory funnel sequentially with 50 mL of deionized water and 50 mL of brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product.

-